Methyl 2-methylpiperidine-4-carboxylate
CAS No.: 125104-32-7
Cat. No.: VC8223019
Molecular Formula: C8H15NO2
Molecular Weight: 157.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125104-32-7 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 |
| IUPAC Name | methyl 2-methylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
| Standard InChI Key | LMRCYTXOCDKRRY-UHFFFAOYSA-N |
| SMILES | CC1CC(CCN1)C(=O)OC |
| Canonical SMILES | CC1CC(CCN1)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Methyl 2-methylpiperidine-4-carboxylate has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. Its IUPAC name is methyl 2-methylpiperidine-4-carboxylate, and its stereochemistry (e.g., cis or trans configurations) significantly influences its reactivity and biological activity. The compound’s structure includes:
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A six-membered piperidine ring with a nitrogen atom.
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A methyl group at the 2-position.
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A methyl ester (–COOCH₃) at the 4-position.
The stereochemical configuration of substituents is critical for its role as a chiral building block in drug synthesis.
Physicochemical Properties
Key properties include:
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Solubility: Slightly soluble in water; miscible with organic solvents like methanol and dichloromethane .
Synthesis and Industrial Production
Hydrogenation and Esterification
A common method involves hydrogenating 4-methyl-2-picolinic acid using palladium on carbon (Pd/C) under pressurized hydrogen (2–3 kg/cm²), followed by esterification with methanol. This approach yields the racemic mixture, which is resolved using chiral acids like D-amygdalic acid . For example:
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Reduction: 4-Methyl-2-picolinic acid → 4-methylpiperidine-2-carboxylic acid (via hydrogenation).
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Esterification: Reaction with methanol and thionyl chloride (SOCl₂) to form the methyl ester .
Oxidation-Reduction Approach
An alternative route (CN102887854B) uses 4-picoline-2-carboxylate, which is oxidized to its N-oxide using phosphomolybdic acid and hydrogen peroxide. Subsequent reduction with sodium borohydride yields the target compound .
Industrial Optimization
Industrial processes prioritize cost efficiency and safety:
Applications in Pharmaceutical and Chemical Research
Drug Intermediate
Methyl 2-methylpiperidine-4-carboxylate is a key intermediate in synthesizing argatroban, a thrombin inhibitor used to treat ischemic stroke . Its stereochemistry ((2R,4R)-configuration) is critical for argatroban’s anticoagulant activity .
Enzyme Inhibition and Receptor Targeting
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Neurological Disorders: Derivatives exhibit activity as NMDA receptor antagonists, showing potential in treating Parkinson’s disease and neuropathic pain .
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Antimicrobial Agents: Piperidine derivatives are explored for antitubercular activity .
Asymmetric Catalysis
The compound serves as a ligand in asymmetric hydrogenation reactions, enabling the synthesis of sterically demanding chiral amines .
Recent Research and Innovations
Stereoselective Synthesis
Recent advances focus on diastereoselective methods using chiral auxiliaries (e.g., Boc/Fmoc groups) to control stereochemistry . For example, asymmetric hydrogenation of pyridine precursors with ruthenium catalysts achieves >95% enantiomeric excess .
Biocatalytic Approaches
Enzymatic resolution using lipases or esterases offers an eco-friendly alternative to traditional resolution methods.
Comparative Analysis of Related Compounds
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